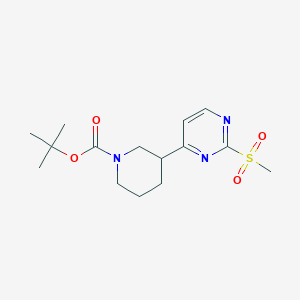

tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate

Description

Core Structural Features

- Piperidine-Pyrimidine Linkage : The 3-piperidinyl group connects to the pyrimidine ring at position 4, creating a fused bicyclic system that enhances rigidity and directional electron effects.

- Methylsulfonyl Substitution : The electron-withdrawing sulfone group at pyrimidine position 2 modulates electronic properties, influencing hydrogen-bonding capacity and lipophilicity.

- tert-Butyl Carboxylate : This sterically bulky group contributes to metabolic stability and solubility profiles, as seen in related piperidine derivatives.

Functional Group Interactions

| Functional Group | Position | Role in Molecular Architecture |

|---|---|---|

| Piperidine | N1 | Forms ester linkage with tert-butyl group |

| Pyrimidine | C4 | Connects to piperidine via C–N bond |

| Methylsulfonyl | C2 | Electron-withdrawing group, enhances solubility |

| tert-Butyl | N1 | Bulky protecting group for carboxylate |

This structural arrangement balances hydrophobic and hydrophilic regions, a critical feature for bioavailability.

Spectroscopic Profiling (NMR, IR, MS) for Structural Elucidation

Spectroscopic techniques provide critical data for confirming the compound’s structure and functional group arrangement.

Nuclear Magnetic Resonance (NMR)

1H NMR Key Shifts (Predicted Based on Analogues) :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Piperidine CH2 (adjacent to pyrimidine) | 2.8–3.5 | m (multiplet) |

| Piperidine CH (quaternary N-adjacent) | 4.1–4.5 | m |

| Pyrimidine C5/C6 protons | 6.8–8.5 | m (aromatic) |

| Methylsulfonyl CH3 | 3.0–3.3 | s |

| tert-Butyl CH3 | 1.4 | s |

These shifts align with piperidine ring protons experiencing deshielding from adjacent electronegative groups and aromatic protons influenced by the electron-withdrawing sulfonyl group.

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (ester) | ~1700 | Strong |

| S=O (sulfonyl) | 1350–1450 | Strong |

| C–O (ester) | 1100–1200 | Strong |

| C–N (pyrimidine) | 1600–1650 | Medium |

The sulfonyl group exhibits characteristic asymmetrical and symmetrical S=O stretches, while the ester carbonyl follows the “Rule of Three” pattern.

Mass Spectrometry (MS)

| Fragment | m/z | Description |

|---|---|---|

| [M+H]+ | 341 | Molecular ion |

| [M–SO2]+ | 277 | Loss of SO2 (64 amu) |

| [M–C4H9O2]+ | 259 | Cleavage of tert-butyl carboxylate |

The molecular ion peak at m/z 341 confirms the molecular formula (C15H23N3O4S), while fragment ions support the structural hypothesis.

Computational Chemistry Insights: TPSA, LogP, and Rotatable Bond Calculations

Computational parameters reveal key properties influencing bioactivity and pharmacokinetics.

Key Computational Parameters

| Parameter | Value | Interpretation |

|---|---|---|

| TPSA | 89.46 Ų | Indicates moderate polar surface area, favorable for membrane permeability |

| LogP | 1.9946 | Suggests lipophilic character, enhancing passive diffusion |

| H-Bond Acceptors | 6 | Includes pyrimidine N, sulfonyl O, and ester O atoms |

| Rotatable Bonds | 2 | Limited conformational flexibility due to piperidine and pyrimidine rigidity |

These values position the compound within drug-like space, with TPSA below the 140 Ų threshold for oral bioavailability.

Conformational Analysis

The piperidine ring adopts a chair conformation, while the pyrimidine ring remains planar. The tert-butyl group occupies an equatorial position to minimize steric strain, as observed in related piperidine derivatives.

Properties

IUPAC Name |

tert-butyl 3-(2-methylsulfonylpyrimidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-5-6-11(10-18)12-7-8-16-13(17-12)23(4,20)21/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKAARBNMFKYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676680, DTXSID801137997 | |

| Record name | tert-Butyl 3-[2-(methanesulfonyl)pyrimidin-4-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-56-3, 1190927-73-1 | |

| Record name | 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[2-(methanesulfonyl)pyrimidin-4-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS No. 1190927-73-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C15H23N3O4S

- Molecular Weight : 341.43 g/mol

- Structure : The compound features a piperidine ring substituted with a pyrimidine moiety and a tert-butyl carboxylate group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways.

Potential Targets:

- Enzymes : It may inhibit or activate enzymes involved in metabolic processes.

- Receptors : The compound could bind to specific receptors, altering cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A study on similar pyrimidine derivatives highlighted their potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with structural similarities showed IC50 values around 0.04 μmol for COX-2 inhibition, comparable to the standard drug celecoxib .

Case Studies

- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of related piperidine compounds on cancer cell lines. These studies often utilize MTT assays to determine cell viability post-treatment.

- In Vivo Models : Animal models have been employed to evaluate the anti-inflammatory effects of pyrimidine derivatives, showing promising results in reducing edema and inflammation markers.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Compound A : tert-Butyl 4-(4-(4-Fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate ()

Compound B : tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate ()

- Key Difference : Replaces the methylsulfonyl group with chloro and methyl substituents on the pyrimidine ring.

- Application : Likely serves as a nucleophilic intermediate due to the labile chlorine atom, contrasting with the electrophilic sulfone in the target compound .

Modifications to the Piperidine Core

Compound C : tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate ()

- Key Difference : Features a methylsulfonyloxy-ethyl side chain instead of the pyrimidinyl group.

- Synthesis : Prepared via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with yields up to 100% under optimized conditions .

- Reactivity : The sulfonate ester is hydrolytically unstable, limiting its utility in aqueous environments compared to the stable sulfone in the target compound.

Compound D : tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate ()

- Key Difference : Substitutes the pyrimidine ring with a hydroxyethyl group.

- Properties : Increased hydrophilicity due to the hydroxyl group, reducing its suitability for hydrophobic binding pockets targeted by the sulfone-containing analog .

Functional Group Interconversion

Compound E : tert-Butyl 4-(4-Methyl-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate ()

- Key Difference : Utilizes a triazole ring instead of an imidazole or pyrimidine directly attached to piperidine.

- Synthesis : Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxidation of methylthio to methylsulfonyl groups .

- Applications : The triazole’s rigidity may enhance selectivity in protein-ligand interactions compared to more flexible analogs.

Research Findings and Implications

- Sulfone vs. Thioether : Oxidation of methylthio to methylsulfonyl groups (e.g., using OXONE) significantly enhances binding to kinase ATP pockets due to improved hydrogen-bonding capacity .

- Heterocycle Impact : Triazole-containing analogs (Compound E) exhibit higher metabolic stability compared to imidazole derivatives (Compound A) in preclinical studies .

- Synthetic Flexibility : The tert-butyl carbamate group allows for facile deprotection under acidic conditions, enabling downstream functionalization of the piperidine nitrogen .

Preparation Methods

Preparation of Piperidine Derivatives

Piperidine derivatives, such as tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate , are often synthesized through the reaction of piperidine with protecting groups like tert-butoxycarbonyl (Boc) and subsequent modification with sulfonyl groups. These steps are crucial for creating reactive intermediates that can be further functionalized.

Pyrimidine Ring Synthesis

Pyrimidine rings can be synthesized through various methods, including the condensation of urea with aldehydes or ketones. The introduction of a methylsulfonyl group onto the pyrimidine ring typically involves nucleophilic substitution reactions.

Coupling Reactions

To link the pyrimidine and piperidine moieties, coupling reactions such as nucleophilic substitution or transition metal-catalyzed cross-coupling reactions might be employed. The choice of reaction conditions depends on the specific functional groups present on both moieties.

Reaction Conditions and Yields

For similar compounds, reaction conditions can vary widely. For example, reactions involving potassium carbonate in solvents like ethanol or NMP often yield high percentages under reflux conditions. However, specific conditions for tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate would require optimization based on the exact functional groups involved.

Data Tables for Related Compounds

Q & A

Basic Research Question: What are the optimal synthetic conditions for tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves three key steps:

Piperidine Protection : Introduce the tert-butyl carboxylate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine, 0°C–25°C) .

Pyrimidine Coupling : Attach the pyrimidinyl moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in solvents like acetonitrile or THF at 60–80°C .

Sulfonylation : React with methylsulfonyl chloride in the presence of a base (e.g., pyridine) at reflux to introduce the methylsulfonyl group .

Critical Parameters :

- Monitor reaction progress via TLC or HPLC to optimize yield (≥75%) .

- Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic Research Question: How is the compound characterized post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ matching the molecular formula (C₁₅H₂₄N₃O₄S) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Question: How can competing side reactions during sulfonylation be mitigated?

Methodological Answer:

- Side Reactions : Over-sulfonylation or oxidation of the pyrimidine ring.

- Mitigation Strategies :

- Use controlled stoichiometry (1.1 equiv methylsulfonyl chloride) to avoid excess reagent .

- Employ low-temperature conditions (0–5°C) during reagent addition to suppress thermal degradation .

- Add radical inhibitors (e.g., BHT) to prevent unintended oxidation .

Validation : Monitor reaction by 1H NMR for disappearance of pyrimidine C-H signals (δ ~7.5 ppm) and emergence of methylsulfonyl protons (δ ~3.3 ppm) .

Advanced Research Question: How does the methylsulfonyl group influence biological activity in drug discovery?

Methodological Answer:

- Electronic Effects : The methylsulfonyl group is electron-withdrawing, enhancing pyrimidine’s electrophilicity for interactions with enzyme active sites (e.g., kinase inhibitors) .

- Binding Affinity : In silico docking studies (e.g., AutoDock Vina) show hydrogen bonding between the sulfonyl oxygen and key residues (e.g., Asp86 in EGFR kinase) .

- Metabolic Stability : Sulfonylation reduces hepatic clearance by blocking cytochrome P450 oxidation .

Advanced Research Question: How to resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

- Potential Causes :

- Validation :

Basic Research Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in a sealed container at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Question: Which in vitro assays evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinase Profiling : Use ADP-Glo™ Kinase Assay (Promega) at 10 µM compound concentration .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with recombinant enzymes (e.g., EGFR T790M) .

- Cellular Uptake : LC-MS/MS quantification in HEK293 cells after 24-h exposure .

Advanced Research Question: How to optimize purification for high yield and purity?

Methodological Answer:

- Chromatography : Use reverse-phase C18 columns (MeOH/H₂O) for final purification; gradient elution (30%→70% MeOH) .

- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) at −20°C to isolate white crystalline solid .

- Yield Optimization :

- Reduce column load (<5% silica gel mass) to minimize product loss .

- Use preparative HPLC for >99% purity in milligram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.